(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and adenosine receptor modulation. The structure comprises a triazolo-pyrimidine core substituted with a phenyl group at position 3, a piperazine ring at position 7, and a 4-ethoxyphenyl methanone moiety linked via the piperazine nitrogen. The ethoxy group on the phenyl ring may enhance lipophilicity and metabolic stability compared to smaller substituents . Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing SHELX software for refinement .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-2-32-19-10-8-17(9-11-19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGQJGQLLMSIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Similar compounds have been found to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s triazolopyrimidine moiety allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to alterations in the phosphorylation states of key signaling molecules, thereby influencing cellular responses.
Cellular Effects
The effects of This compound on various cell types are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can influence metabolic pathways by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, either inhibiting or activating them. For example, it can inhibit kinases by competing with ATP for binding, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to a cascade of effects, ultimately altering cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization. This transport mechanism is crucial for its accumulation in target tissues, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Biological Activity
The compound (4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920262-22-2 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.5 g/mol . The structure incorporates a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 4.36 | Induces apoptosis |
| Compound B | HCT 116 | 5.00 | Inhibits cell cycle |
| (4-Ethoxy...) | A549 | 3.50 | DNA intercalation |
The compound's structure suggests it may interact with cellular targets involved in cancer progression, potentially leading to its cytotoxic effects against various cancer types.
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological effects. Research has indicated that similar compounds can act as serotonin receptor antagonists or agonists, influencing mood and anxiety levels.
Table 2: Neuropharmacological Profiles of Piperazine Derivatives
| Compound Name | Target Receptor | Effect |
|---|---|---|
| Compound C | 5-HT1A | Antagonist |
| Compound D | D2 Dopamine Receptor | Agonist |
| (4-Ethoxy...) | Unknown | Potentially Modulates |
This suggests that the compound may have applications in treating mood disorders or other neuropsychiatric conditions.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of 3.50 µM , demonstrating significant potency against this cell line.
- In Vivo Studies : In a murine model, the compound was administered orally at varying doses to assess its pharmacokinetics and therapeutic efficacy against induced tumors. The findings revealed a dose-dependent reduction in tumor size compared to controls.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential mood-enhancing effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among analogues lie in the substituents on the triazolo-pyrimidine core and the methanone/ethanone-linked aromatic groups. Below is a comparative analysis of three closely related compounds:
*Calculated based on molecular formula.
Key Observations:
[] introduces a chlorophenoxy group and isopropyl at positions 5 and 6, deviating from the piperazine-linked methanone/ethanone architecture.
Piperazine-Linked Groups: The target’s 4-ethoxyphenyl methanone provides moderate electron-donating effects, contrasting with []’s trifluoromethyl group, which is strongly electron-withdrawing. This difference likely impacts solubility and target binding . [] replaces methanone with ethanone and adds a phenoxy group, increasing molecular weight and possibly altering pharmacokinetics .
Molecular Weight Trends :
Implications of Substituent Variations
- Electron-Donating vs. Withdrawing Groups :
The ethoxy group in the target may enhance metabolic stability compared to []’s trifluoromethyl group, which, while improving binding affinity in some contexts, could increase susceptibility to oxidative metabolism. - Halogen vs. Alkoxy Substituents: []’s chlorophenoxy group offers distinct electronic and steric properties, possibly favoring interactions with hydrophobic binding pockets absent in the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the triazolo-pyrimidine core via cyclization of pyrimidine precursors with hydrazine derivatives under reflux conditions, as described for analogous triazolo-pyrimidines .
- Step 2 : Introduce the piperazine moiety through nucleophilic substitution or coupling reactions. For example, use a Buchwald-Hartwig amination or SNAr reaction with a pre-functionalized piperazine intermediate .
- Step 3 : Attach the 4-ethoxyphenyl group via a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the reactive site .
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust catalysts (e.g., Pd for coupling) and solvents (DMF or toluene) to improve yields.
Q. Which analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazolo-pyrimidine ring (e.g., ¹H/¹³C NMR chemical shifts for protons adjacent to nitrogen atoms) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-ethoxyphenyl and triazolo-pyrimidine moieties in target binding?
- Methodology :
- Substituent Variation : Syntize derivatives with modified ethoxy groups (e.g., methoxy, propoxy) or triazolo-pyrimidine substituents (e.g., halogens, methyl). Test activity against target enzymes (e.g., kinases, cytochrome P450) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., 14-α-demethylase in antifungal studies). Prioritize residues forming hydrogen bonds with the ethoxy group or π-π stacking with the triazolo-pyrimidine .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities of derivatives .
Q. What experimental models are suitable for evaluating pharmacokinetic (PK) and toxicity profiles?
- Methodology :
- In Vitro ADME :
- Caco-2 Assay : Measure intestinal permeability.
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .
- In Vivo PK : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and clearance .
- Toxicity Screening :
- Ames Test : Evaluate mutagenicity.
- hERG Assay : Assess cardiac liability via patch-clamp electrophysiology .
Q. How can conflicting bioactivity data from different assays be resolved?
- Methodology :
- Assay Validation : Replicate results across orthogonal assays (e.g., fluorescence vs. radiometric kinase assays).
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
- Data Normalization : Apply Z-score or strict statistical thresholds (p<0.01, ANOVA with Tukey’s post-hoc test) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
